

Application Notes and Protocols for 5-Fluoropentyl Thiocyanate

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Compound of Interest		
Compound Name:	5-Fluoropentyl thiocyanate	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the analytical characterization of **5- Fluoropentyl thiocyanate** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for data acquisition are included to facilitate reproducible experimental work. This document is intended to serve as a technical guide for the use of **5-Fluoropentyl thiocyanate** in research and development.

Application Notes

5-Fluoropentyl thiocyanate is a bifunctional molecule of interest in medicinal chemistry and materials science. The presence of a terminal fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the thiocyanate group is a versatile synthetic handle.[1][2][3]

Potential Applications:

- Synthetic Intermediate: The thiocyanate group can be readily converted into other sulfurcontaining functionalities such as thiols, thioethers, and isothiocyanates, making it a valuable building block in organic synthesis.[1][4]
- Medicinal Chemistry: As a fragment for incorporation into larger molecules, the 5-fluoropentyl moiety can be used to introduce fluorine, which may improve pharmacokinetic properties like lipophilicity and metabolic stability.[2][3]



Chemical Probe: The unique spectral properties of the fluorine atom allow for the use of ¹⁹F
 NMR in studying molecular interactions and binding events in biological systems.[5]

Analytical Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **5-Fluoropentyl thiocyanate**.

NMR Spectroscopy Data

• Structure: F-CH2-CH2-CH2-CH2-CH2-SCN

• Molecular Formula: C6H10FNS

• Molecular Weight: 147.21 g/mol

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
4.45	dt	J(H,F) = 47.5, J(H,H) = 6.0	2H	F-CH2-(CH2)4- SCN
3.01	t	J(H,H) = 7.2	2H	F-(CH ₂) ₄ -CH ₂ - SCN
1.95 - 1.85	m	-	2H	F-CH2-CH2-CH2- CH2-CH2-SCN
1.84 - 1.74	m	-	2H	F-(CH2)3-CH2- CH2-SCN
1.65 - 1.55	m	-	2H	F-CH2-CH2-CH2- CH2-CH2-SCN

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)



Chemical Shift (ppm)	Assignment
111.5	F-(CH ₂) ₅ -SCN
83.5 (d, J(C,F)=165)	F-CH ₂ -(CH ₂) ₄ -SCN
32.8	F-(CH2)4-CH2-SCN
29.8 (d, J(C,F)=19.5)	F-CH ₂ -CH ₂ -(CH ₂) ₃ -SCN
27.5	F-(CH2)2-CH2-CH2-SCN
24.2 (d, J(C,F)=5.5)	F-(CH2)3-CH2-CH2-SCN

Table 3: Predicted 19F NMR Data (470 MHz, CDCl3)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
-218.5	t	J(F,H) = 47.5	F-CH ₂ -

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z	Predicted Fragment Ion
147	[M] ⁺ (Molecular Ion)
127	[M - HF]+
89	[M - SCN]+
58	[SCN]+
41	[C ₃ H ₅] ⁺

Experimental Protocols NMR Spectroscopy Protocol



- Sample Preparation: Dissolve 5-10 mg of 5-Fluoropentyl thiocyanate in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrument: A 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 16 ppm.
 - Acquisition Time: 2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024.
- ¹⁹F NMR Acquisition:
 - Pulse Program: Proton-coupled single-pulse experiment.
 - Spectral Width: 50 ppm.
 - Acquisition Time: 1 second.
 - Relaxation Delay: 2 seconds.



- o Number of Scans: 64.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).
 Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at δF = 0 ppm).

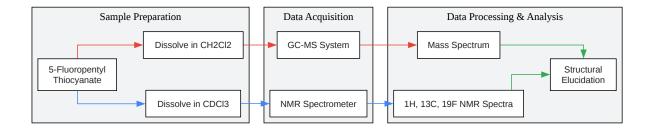
GC-MS Protocol

- Sample Preparation: Prepare a 1 mg/mL solution of 5-Fluoropentyl thiocyanate in dichloromethane.
- Gas Chromatograph (GC) Conditions:
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
 - Injector Temperature: 250°C.
 - Injection Volume: 1 μL.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: m/z 35-300.
 - Scan Rate: 2 scans/second.
- Data Analysis: Identify the peak corresponding to 5-Fluoropentyl thiocyanate in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular



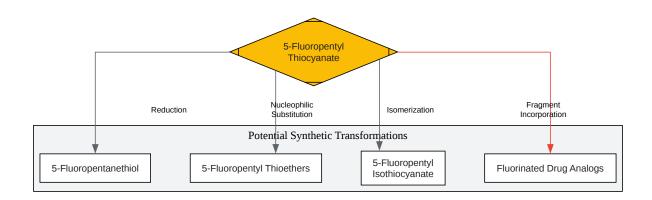
ion and characteristic fragment ions.

Visualizations



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Caption: Experimental workflow for the analysis of **5-Fluoropentyl thiocyanate**.



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Caption: Potential synthetic applications of **5-Fluoropentyl thiocyanate**.



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